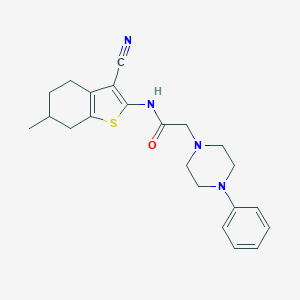
3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Chloro-4-methylphenyl isocyanate” is a colorless liquid with an acrid odor . It’s denser than water and contact may irritate skin, eyes, and mucous membranes . It’s toxic by ingestion, inhalation, and skin absorption . It’s used to make other chemicals .
Synthesis Analysis
A new synthesis of N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide was developed in acetic acid as a solvent using the reaction of 3-chloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one . This method proved to be efficient in the synthesis of the bis amide compound in good yields and purity .Molecular Structure Analysis
The molecule of the title compound comprises a 3-nitrobenzamido unit, 3-chloro-4-methylaniline moiety, and phenyl ring .Chemical Reactions Analysis
Isocyanates and thioisocyanates, such as 3-CHLORO-4-METHYLPHENYL ISOCYANATE, are incompatible with many classes of compounds, reacting exothermically to release toxic gases . Reactions with amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides can cause vigorous releases of heat .Physical And Chemical Properties Analysis
3-Chloro-4-methylphenyl isocyanate is a colorless liquid with an acrid odor . It’s denser than water and contact may irritate skin, eyes, and mucous membranes . It’s toxic by ingestion, inhalation, and skin absorption .Safety and Hazards
3-Chloro-4-methylphenyl isocyanate is toxic by ingestion, inhalation, and skin absorption . Contact may cause severe injury, burns, or death . Contact with molten substance may cause severe burns to skin and eyes . Reaction with water or moist air will release toxic, corrosive, or flammable gases . Fire will produce irritating, corrosive, and/or toxic gases .
作用機序
Target of Action
Related compounds such as 3-chloro-4-methylphenylboronic acid have been used in the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype m1 agonistic activity
Mode of Action
A related compound, 1-(3-chloro-4-methylphenyl)-3-methyl-2-pyrrolidinone, has been found to interfere appreciably with photosynthesis . It almost completely inhibited the fixation of labeled carbon dioxide by leaf disks of various plants at a concentration of 10-4 M . This suggests that 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea might have a similar mode of action, but this needs to be confirmed with further studies.
Biochemical Pathways
Given the potential interaction with photosynthesis mentioned above , it is possible that the compound could affect pathways related to energy production and carbon fixation in plants
Result of Action
Related compounds have been shown to cause severe injury, burns, or death upon inhalation, ingestion, or contact with skin, eyes, and mucous membranes . These effects suggest that the compound could have significant cytotoxic effects, but more research is needed to confirm this.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea. For instance, the compound is water-reactive and flammable, and it decomposes in water, releasing potentially flammable, toxic, or corrosive gases Therefore, the compound’s action could be influenced by factors such as humidity and temperature
特性
IUPAC Name |
3-(3-chloro-4-methylphenyl)-1-methyl-1-phenylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c1-11-8-9-12(10-14(11)16)17-15(19)18(2)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBMFFDXJDWQOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N(C)C2=CC=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-Amino-4-(2-furyl)-6-(2-thienyl)furo[2,3-b]pyridin-2-yl](2-thienyl)methanone](/img/structure/B496938.png)
![ethyl 1-phenyl-5-{[(4-phenyl-1-piperazinyl)acetyl]amino}-1H-pyrazole-4-carboxylate](/img/structure/B496942.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B496943.png)

![10-({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-10H-phenothiazine](/img/structure/B496946.png)
![3-(4-chlorobenzyl)-6-methyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B496947.png)
![3-benzyl-6-[2-(4-bromophenyl)-2-oxoethyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B496948.png)
![7-ethyl-10-methyl-7,9-dihydro-6H,8H-chromeno[3',4':5,6]pyrano[2,3-d]pyrimidine-6,8-dione](/img/structure/B496950.png)
![Diethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B496955.png)
![2-(4-Oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetonitrile](/img/structure/B496956.png)
![5-[2-(4-chlorophenyl)-2-oxoethyl]-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B496957.png)
![6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-yl 4H-1,2,4-triazol-3-yl sulfide](/img/structure/B496958.png)
![8-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B496959.png)
![Ethyl 4,5-dimethyl-2-{[(4-methyl-1-piperazinyl)carbothioyl]amino}-3-thiophenecarboxylate](/img/structure/B496961.png)